molecular formula C22H23ClN2O3 B11979548 9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]

9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]

Cat. No.: B11979548
M. Wt: 398.9 g/mol
InChI Key: JQUKMDJZTONGFY-UHFFFAOYSA-N
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Description

9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] typically involves multiple steps. The synthetic route often starts with the preparation of the core pyrazolo[1,5-C][1,3]oxazine structure, followed by the introduction of the chloro and dimethoxyphenyl groups. Common reagents used in these reactions include chloroform, dimethoxybenzene, and various catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.

Scientific Research Applications

9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] stands out due to its unique spiro structure and the presence of both chloro and dimethoxyphenyl groups. Similar compounds include:

  • 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine]
  • 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine]
  • 9-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine]

These compounds share similar core structures but differ in the substituents attached to the spiro linkage, which can significantly impact their chemical properties and applications .

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

9-chloro-2-(3,4-dimethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C22H23ClN2O3/c1-26-20-7-5-14(11-21(20)27-2)17-13-18-16-12-15(23)6-8-19(16)28-22(25(18)24-17)9-3-4-10-22/h5-8,11-12,18H,3-4,9-10,13H2,1-2H3

InChI Key

JQUKMDJZTONGFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCC5)OC

Origin of Product

United States

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